molecular formula C11H14BrN B598396 8-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline CAS No. 1203682-59-0

8-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B598396
CAS No.: 1203682-59-0
M. Wt: 240.144
InChI Key: NNAZVIVENNJMRU-UHFFFAOYSA-N
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Description

8-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline is an organic compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by the presence of a bromine atom at the 8th position and two methyl groups at the 4th position on the tetrahydroisoquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline typically involves the bromination of 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline. One common method is the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and disposal of bromine-containing waste.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of tetrahydroisoquinoline derivatives with different substituents.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong nucleophiles.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride can be used for reduction reactions.

Major Products Formed

    Substitution: Products include various substituted tetrahydroisoquinolines depending on the nucleophile used.

    Oxidation: Quinoline derivatives are formed.

    Reduction: Reduced tetrahydroisoquinoline derivatives are obtained.

Scientific Research Applications

8-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    8-Bromo-1,2,3,4-tetrahydroisoquinoline: Lacks the methyl groups, which can affect its steric properties and reactivity.

    1,2,3,4-Tetrahydroisoquinoline: The parent compound without any substituents, used as a reference in many studies.

Uniqueness

8-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of both the bromine atom and the two methyl groups, which confer distinct chemical and physical properties. These substituents influence its reactivity, making it a valuable compound in synthetic chemistry and research applications.

Properties

IUPAC Name

8-bromo-4,4-dimethyl-2,3-dihydro-1H-isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN/c1-11(2)7-13-6-8-9(11)4-3-5-10(8)12/h3-5,13H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNAZVIVENNJMRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCC2=C1C=CC=C2Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20745183
Record name 8-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20745183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1203682-59-0
Record name 8-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20745183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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